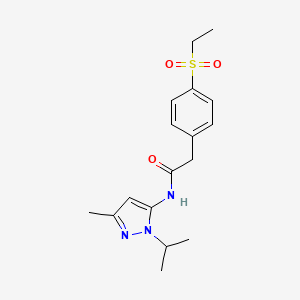
2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide, also known as EIPA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. EIPA is a small molecule inhibitor that has been shown to have an effect on ion channels, specifically the Na+/H+ exchanger (NHE). The NHE is a membrane protein that regulates the pH of cells by exchanging Na+ ions for H+ ions. EIPA has been shown to inhibit the activity of the NHE, which has led to its use in various research applications.
Mecanismo De Acción
2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide works by inhibiting the activity of the NHE, which is a membrane protein that regulates the pH of cells by exchanging Na+ ions for H+ ions. By inhibiting the activity of the NHE, 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide reduces the pH of cells and can have an effect on various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide have been studied extensively. 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide has been shown to inhibit the growth and migration of cancer cells, reduce the pH of cells, and have an effect on cardiac function. 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide has also been shown to have an effect on the immune system, as the NHE is involved in the regulation of immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide in lab experiments is its ability to inhibit the activity of the NHE, which can have an effect on various cellular processes. This makes it a useful tool for studying the role of the NHE in different biological systems. However, one limitation of using 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types.
Direcciones Futuras
There are several future directions for the study of 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide. One direction is the development of more specific inhibitors of the NHE, as 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide has been shown to have off-target effects. Another direction is the study of the role of the NHE in different cellular processes, such as the regulation of immune cell function. Additionally, the potential use of 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide in the treatment of heart disease and cancer warrants further investigation.
Métodos De Síntesis
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide involves multiple steps and has been described in several research papers. One such method involves the reaction of 4-bromoanisole with ethylsulfonyl chloride to form 4-(ethylsulfonyl)anisole. This compound is then reacted with 2-bromoacetophenone to form 2-(4-(ethylsulfonyl)phenyl)acetophenone. The final step involves the reaction of this compound with 1-isopropyl-3-methyl-1H-pyrazol-5-amine to form 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide has been used in various scientific research applications due to its ability to inhibit the activity of the NHE. One such application is in the study of cancer. Cancer cells have been shown to have a higher pH than normal cells, and this is thought to play a role in their ability to grow and spread. 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide has been shown to inhibit the growth and migration of cancer cells by reducing their pH. 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide has also been studied for its potential use in the treatment of heart disease, as the NHE is involved in the regulation of cardiac function.
Propiedades
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-5-24(22,23)15-8-6-14(7-9-15)11-17(21)18-16-10-13(4)19-20(16)12(2)3/h6-10,12H,5,11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPXCKCFSGYLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

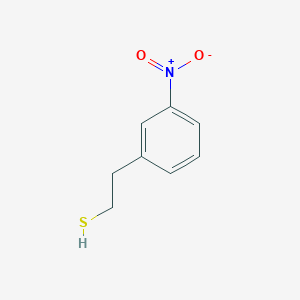
![4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2900434.png)



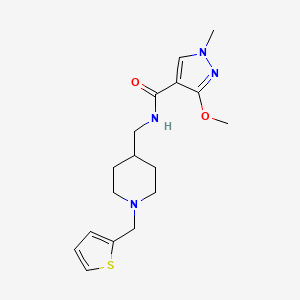
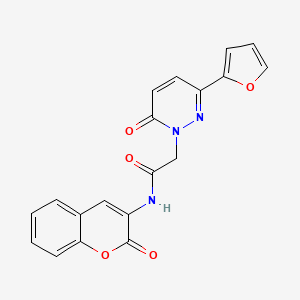
![1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate](/img/structure/B2900446.png)
![N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2900448.png)
![dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2900450.png)

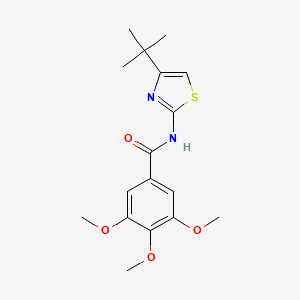
![N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2900454.png)
